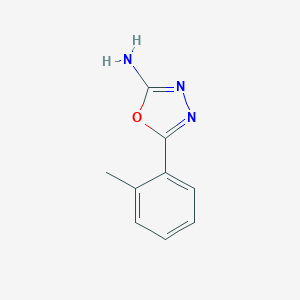

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte. The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method offers several advantages, including enhanced reaction rates, higher yields of pure products, better selectivity, and eco-friendly attributes .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under controlled conditions to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes critical for tumor growth.

- Case Study: Cytotoxicity Assays

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic effects. In vivo studies using genetically modified models such as Drosophila melanogaster have shown promising results in lowering glucose levels.

- Case Study: Drosophila Model

Antimicrobial Activity

Oxadiazoles are recognized for their broad-spectrum antimicrobial properties. Compounds derived from this class have been tested against various pathogens.

- Case Study: Antimicrobial Efficacy

Neuroprotective Applications

Recent patents suggest that oxadiazole derivatives, including this compound, may play a role in treating neurodegenerative disorders such as Alzheimer's disease.

- Patent Insights

Material Science

The stability and unique properties of oxadiazoles make them suitable for applications in material science.

- Applications :

- Development of polymers and organic semiconductors.

- Use in UV absorbing and fluorescent materials.

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the inhibition of specific signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole

- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

- 5-(2-Methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to other similar compounds, 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological and chemical properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biologische Aktivität

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound enhances its potential as a therapeutic agent across various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring substituted with a 2-methylphenyl group, which contributes to its lipophilicity and biological activity. This substitution pattern allows for effective interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to target cysteine and serine hydrolases, exhibiting a polypharmacological mode of action that influences multiple biochemical pathways. This interaction is crucial for its antimicrobial efficacy against multidrug-resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's effectiveness against multidrug-resistant strains marks it as a promising candidate for further development in combating resistant infections .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with Bcl-2 proteins. For instance, compounds similar to this oxadiazole have shown IC50 values in the low micromolar range against Bcl-2 positive human cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | < 10 | Induces apoptosis |

| Similar Oxadiazole Derivative | HeLa | 0.52 - 0.88 | Bcl-2 inhibition |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for developing treatments for inflammatory diseases and conditions .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

- In Vitro Evaluation : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The most active compounds showed significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .

- Monoamine Oxidase Inhibition : Recent research indicated that oxadiazole derivatives can act as inhibitors of monoamine oxidase (MAO-A and MAO-B), which are important targets in treating neurological disorders such as depression and Alzheimer's disease .

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBZVVKLLZAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169922 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-78-3 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.